Nilotinib hydrochloride monohydrate Nilotinib hydrochloride monohydrate Nilotinib Hydrochloride Monohydrate is the monohydrate monohydrochloride form of nilotinib, an orally bioavailable aminopyrimidine-derivative Bcr-Abl tyrosine kinase inhibitor with antineoplastic activity. Designed to overcome imatinib resistance resulting from Bcr-Abl kinase mutations, upon administration, nilotinib binds to and stabilizes the inactive conformation of the kinase domain of the Abl portion of the Bcr-Abl fusion protein, resulting in the inhibition of the constitutive kinase activity of Bcr-Abl protein. This inhibits the Bcr-Abl-mediated proliferation of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) cells. Nilotinib also inhibits the receptor tyrosine kinases platelet-derived growth factor receptor (PDGF-R; PDGFR), mast/stem cell growth factor receptor Kit (c-Kit), and, to a lesser extent, colony-stimulating factor 1 receptor (CSF-1R; CSF1R), and discoidin domain-containing receptor 1 (DDR1).
Brand Name: Vulcanchem
CAS No.: 923288-90-8
VCID: VC0547883
InChI: InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl
Molecular Formula: C28H25ClF3N7O2
Molecular Weight: 584.0 g/mol

Nilotinib hydrochloride monohydrate

CAS No.: 923288-90-8

Cat. No.: VC0547883

Molecular Formula: C28H25ClF3N7O2

Molecular Weight: 584.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nilotinib hydrochloride monohydrate - 923288-90-8

CAS No. 923288-90-8
Molecular Formula C28H25ClF3N7O2
Molecular Weight 584.0 g/mol
IUPAC Name 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride
Standard InChI InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2
Standard InChI Key YCBPQSYLYYBPDW-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl
Appearance White to off-white solid powder
Colorform White to slightly yellowish to slightly greenish yellow powder

Chemical and Physical Properties of Nilotinib Hydrochloride Monohydrate

Structural Characteristics

Nilotinib hydrochloride monohydrate is a crystalline solid with the molecular formula C28H25ClF3N7O2\text{C}_{28}\text{H}_{25}\text{ClF}_3\text{N}_7\text{O}_2 and a molecular weight of 583.99 g/mol . The absence of chiral centers eliminates stereoisomerism, simplifying synthesis and quality control. Its SMILES notation (\text{N1(C=C(N=C1)C)C1C=C(C=C(C=1)NC(=O)C1C=CC(=C(NC2=NC=CC(C3=CC=CN=C3)=N2)C=1)C)C(F)(F)F.Cl.O) reflects a complex aromatic framework with pyrimidine and imidazole rings .

The compound appears as an off-white to pale beige powder, melting at 198–201°C . Solubility varies with pH: it is slightly soluble in aqueous acid (pH < 4.5), ethanol (when heated), and dimethyl sulfoxide (DMSO) .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight583.99 g/mol
Melting Point198–201°C
Solubility (25°C)0.03 mg/mL (pH 4.5), 0.1 mg/mL (pH 1.2)
Crystal SystemMonoclinic
Hydration StateMonohydrate (3.2% w/w water)

Synthesis and Manufacturing

Crystallization Process

Nilotinib hydrochloride monohydrate is synthesized via acid-base reaction in methanol. A representative protocol involves:

  • Dissolving 75 g nilotinib base in 1,820 mL methanol.

  • Adding 14 g hydrochloric acid in methanol at 50–55°C.

  • Cooling to 0–5°C to precipitate the monohydrate form .

This method yields >99.9% purity, confirmed by high-performance liquid chromatography (HPLC) and powder X-ray diffraction (PXRD) .

Polymorphic Forms

Nilotinib exhibits two hydrate forms:

  • Monohydrate: Contains 1 mole of lattice-bound water (3.2% w/w), stable below 40°C .

  • Dihydrate: Non-stoichiometric hydrate (4–6% w/w water) with channel-type crystal structures accommodating variable water content .

Dynamic vapor sorption (DVS) studies reveal monohydrate retains 3.11% water after desorption, while dihydrate shows 5.74% weight gain at 90% relative humidity .

Table 2: Hydrate Stability Under Stress Conditions

ConditionMonohydrateDihydrate
Temperature (50°C)Dehydration at 140°CGradual water loss (1.7% w/w)
Pressure (10 tons)No PXRD changesPartial amorphization
Humidity (75% RH)5.74% water uptake8.2% water uptake

Clinical Applications and Pharmacodynamics

Mechanism of Action

Nilotinib inhibits Bcr-Abl tyrosine kinase with 20–30× greater potency than imatinib . It stabilizes the kinase’s inactive conformation, preventing ATP binding and downstream proliferation signals . Additional targets include:

  • Platelet-derived growth factor receptor (PDGFR)

  • Mast/stem cell growth factor receptor (c-Kit)

  • Discoidin domain receptor 1 (DDR1)

FDA-Approved Indications

  • Newly Diagnosed CML (Chronic Phase): 300 mg twice daily .

  • Imatinib-Resistant CML: 400 mg twice daily for chronic/accelerated phases .

Table 3: Clinical Trial Outcomes (ENESTnd Study)

ParameterNilotinib 300 mg BIDImatinib 400 mg QD
MMR at 12 Months77%60%
Progression to AP/BC0.7%4.2%
Grade 3–4 Neutropenia12%30%

Stability and Formulation Challenges

Hydrate Interconversion

The dihydrate form’s non-stoichiometric nature complicates manufacturing. Under 75% RH, it absorbs up to 8.2% water, altering dissolution rates . Compression at 10 tons induces amorphization, reducing bioavailability by 15–20% .

Excipient Compatibility

Tasigna® capsules contain lactose, galactose, and gelatin . Lactose intolerance necessitates alternative formulations, though no commercial alternatives exist.

Pharmacokinetics and Drug Interactions

Absorption and Metabolism

Peak plasma concentrations (CmaxC_{\text{max}}) of 1,200–1,800 ng/mL occur 3–4 hours post-dose . Metabolism via CYP3A4 produces inactive metabolites, necessitating dose adjustments with CYP3A4 inhibitors (e.g., ketoconazole).

Elimination

The terminal half-life (t1/2t_{1/2}) is 15–17 hours, with 93% excreted in feces .

Adverse Effects and Monitoring

Common adverse reactions include:

  • Hematologic: Thrombocytopenia (28%), neutropenia (22%) .

  • Non-Hematologic: Rash (33%), pruritus (29%), headache (31%) .

ECG monitoring is mandatory due to QTc prolongation risk (1.5–2.3 ms increase) .

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